molecular formula C24H25NO7S B14955318 S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine

S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine

Cat. No.: B14955318
M. Wt: 471.5 g/mol
InChI Key: GLTDDSMDJVRJQK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Chemical Reactions Analysis

S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C24H25NO7S

Molecular Weight

471.5 g/mol

IUPAC Name

(2R)-3-benzylsulfanyl-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C24H25NO7S/c1-14-17(24(29)32-20-10-16(30-2)9-19(31-3)22(14)20)11-21(26)25-18(23(27)28)13-33-12-15-7-5-4-6-8-15/h4-10,18H,11-13H2,1-3H3,(H,25,26)(H,27,28)/t18-/m0/s1

InChI Key

GLTDDSMDJVRJQK-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](CSCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CSCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.